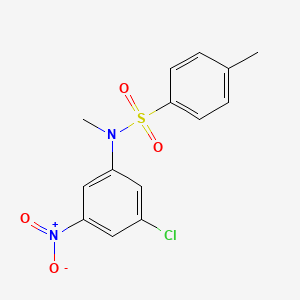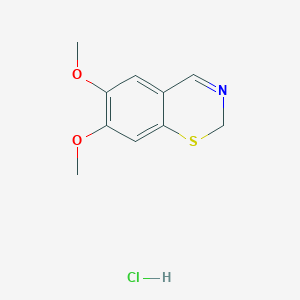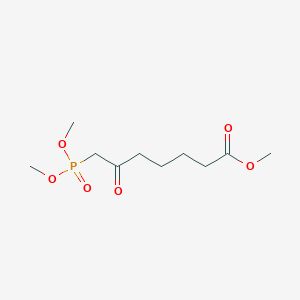![molecular formula C13H14Cl4N2O4 B14604236 Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro- CAS No. 58085-01-1](/img/structure/B14604236.png)
Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of acetamide groups and a 3,4-dimethoxyphenyl moiety, which contribute to its distinct reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,2-dichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted derivatives.
科学的研究の応用
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Acetamide, N-(2,4-dimethylphenyl)-
- A740003
Uniqueness
Compared to similar compounds, Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] stands out due to its unique combination of functional groups and reactivity. Its distinct structure allows for specific interactions and applications that are not achievable with other related compounds.
特性
CAS番号 |
58085-01-1 |
|---|---|
分子式 |
C13H14Cl4N2O4 |
分子量 |
404.1 g/mol |
IUPAC名 |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C13H14Cl4N2O4/c1-22-7-4-3-6(5-8(7)23-2)11(18-12(20)9(14)15)19-13(21)10(16)17/h3-5,9-11H,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
YMMTZDYTLGQBFF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



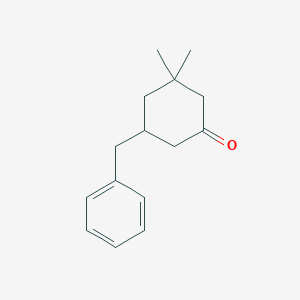
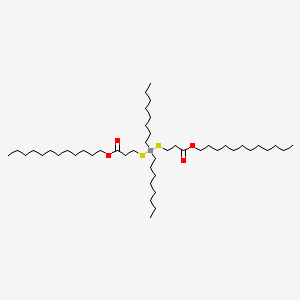
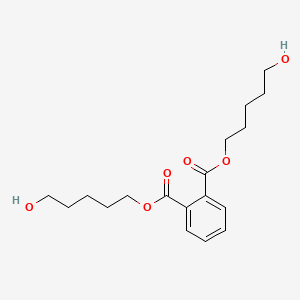
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)
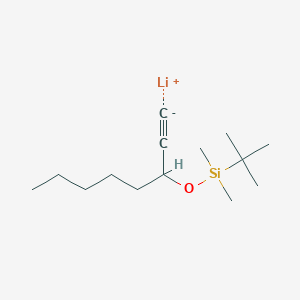
![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
